An In-depth Technical Guide to 1-Piperidinoacetone: Chemical Properties and Structure
An In-depth Technical Guide to 1-Piperidinoacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinoacetone, also known as 1-(piperidin-1-yl)propan-2-one, is a chemical compound belonging to the class of β-amino ketones. Its structure, featuring a piperidine ring linked to an acetone moiety, suggests potential applications as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. This document provides a comprehensive overview of the known chemical properties and structural features of 1-Piperidinoacetone. Due to a lack of extensive studies on this specific compound, this guide also discusses the general characteristics of β-amino ketones and provides a plausible synthetic route based on established chemical reactions.
Chemical Structure and Identifiers
The chemical structure of 1-Piperidinoacetone consists of a saturated six-membered heterocyclic piperidine ring, where the nitrogen atom is bonded to the C1 position of a propan-2-one (acetone) backbone.
Table 1: Chemical Structure and Identifiers for 1-Piperidinoacetone
| Identifier | Value |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one[1] |
| CAS Number | 6784-61-8[1] |
| Molecular Formula | C₈H₁₅NO[1] |
| SMILES | CC(=O)CN1CCCCC1[1] |
| InChI | InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of 1-Piperidinoacetone
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Computed) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |
Synthesis
A plausible and widely used method for the synthesis of β-amino ketones like 1-Piperidinoacetone is the Mannich reaction .[2][3][4] This three-component condensation reaction involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]
General Experimental Protocol for Mannich Reaction
-
Iminium Ion Formation: Piperidine is reacted with formaldehyde in a suitable solvent (e.g., ethanol or water) to form the electrophilic Eschenmoser's salt precursor, an iminium ion. This step is often acid-catalyzed.
-
Enolization: Acetone, which serves as the active hydrogen compound, is enolized.
-
Nucleophilic Attack: The enol of acetone acts as a nucleophile and attacks the iminium ion.
-
Work-up: The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction and purification (e.g., distillation or chromatography) to isolate the 1-Piperidinoacetone product.
Caption: Synthetic workflow for 1-Piperidinoacetone.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 1-Piperidinoacetone. However, the broader class of β-amino ketones is known to exhibit a range of pharmacological activities.[5][6] These activities include potential antimicrobial, anticonvulsant, and anticancer effects.[6][7]
The piperidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to confer desirable pharmacokinetic properties.[8] Alkaloids containing a piperidine ring can exhibit a wide range of biological effects, and some can be associated with toxicity.[9][10]
Given the lack of specific data, any research into the biological effects of 1-Piperidinoacetone should be approached with caution, taking into account the general toxicological profiles of piperidine and related alkaloids.[11][12]
Conclusion
1-Piperidinoacetone is a structurally interesting β-amino ketone with potential as a synthetic intermediate. While its fundamental chemical identifiers are well-established, there is a notable absence of experimentally determined physicochemical data and biological studies. The Mannich reaction provides a clear and plausible route for its synthesis. Future research is required to elucidate its physical properties, reactivity, and biological profile to determine its potential utility in drug discovery and development. Researchers should exercise appropriate caution when handling this compound, given the general biological activity and potential toxicity associated with the broader classes of β-amino ketones and piperidine alkaloids.
References
- 1. 1-Piperidinoacetone | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. JoDrugs. PIPERIDINE [jodrugs.com]
